molecular formula C28H31IO15 B601674 6-Iodo Diosmin CAS No. 1431536-92-3

6-Iodo Diosmin

Cat. No.: B601674
CAS No.: 1431536-92-3
M. Wt: 734.44
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo Diosmin is a flavonoid compound derived from diosmin, which is a naturally occurring flavone glycoside found in citrus fruits. The compound is characterized by the presence of an iodine atom at the sixth position of the diosmin molecule. This modification imparts unique chemical and biological properties to this compound, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

6-Iodo Diosmin, a derivative of the flavonoid Diosmin, is likely to share similar targets with its parent compound. Diosmin is known to support vascular health . It helps maintain the structure and function of the circulatory system, particularly vein strength and competence . .

Mode of Action

It is suggested that diosmin, and by extension this compound, may work by reducing swelling and restoring normal vein function . It also appears to have antioxidative effects . Some resources indicate that Diosmin binds to the aryl hydrocarbon receptor, but the clinical relevance to vascular function is unknown .

Biochemical Pathways

Diosmin has been found to be involved in several biochemical pathways. It has been suggested that Diosmin may be involved in the negative regulation of apoptosis and protein phosphorylation . Key pathways for the treatment of renal fibrosis, such as pathways in cancer, MAPK signaling pathway, Ras signaling pathway, PI3K-Akt signaling pathway, and HIF-1 signaling pathway, have been indicated as potentially affected by Diosmin . .

Pharmacokinetics

It is known that after oral administration, diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The solubility of this compound is slightly soluble in aqueous base and DMSO , which may impact its bioavailability.

Result of Action

Diosmin has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models

Action Environment

It is known that diosmin is stable under recommended storage conditions . It is also known that the compound is stable at -20°C

Biochemical Analysis

Biochemical Properties

6-Iodo Diosmin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it binds to proteins like serum albumin, which helps in its transport and distribution within the body .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it enhances nitric oxide production, leading to vasodilation and improved blood flow . It also modulates cell signaling pathways, such as the NF-κB pathway, reducing the expression of inflammatory cytokines. Furthermore, this compound influences gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby protecting cells from oxidative stress and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo Diosmin typically involves the iodination of diosmin. This process can be achieved through electrophilic substitution reactions where iodine is introduced into the diosmin molecule. The reaction conditions often include the use of iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo Diosmin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced biological activities.

    Reduction: Reduction reactions can remove the iodine atom, reverting the compound back to its parent form, diosmin.

    Substitution: The iodine atom in this compound can be substituted with other functional groups, leading to the formation of new compounds with potentially novel properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of iodinated derivatives.

Scientific Research Applications

6-Iodo Diosmin has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a precursor for the synthesis of other flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It is used in cell culture studies to investigate its effects on various cellular processes.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of vascular diseases and cancer. Its ability to modulate biological pathways makes it a promising candidate for drug development.

    Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of more complex molecules. It is also used in the development of diagnostic agents due to its unique chemical properties.

Comparison with Similar Compounds

    Diosmin: The parent compound of 6-Iodo Diosmin, known for its vascular protective effects.

    Hesperidin: Another flavonoid glycoside found in citrus fruits, with similar antioxidant and anti-inflammatory properties.

    Rutin: A flavonoid with strong antioxidant activity, commonly found in buckwheat and other plants.

Uniqueness of this compound: this compound stands out due to the presence of the iodine atom, which imparts unique chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and broadens its applications in scientific research.

Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-iodo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31IO15/c1-9-20(32)23(35)25(37)27(41-9)40-8-17-21(33)24(36)26(38)28(44-17)43-16-7-15-18(22(34)19(16)29)12(31)6-14(42-15)10-3-4-13(39-2)11(30)5-10/h3-7,9,17,20-21,23-28,30,32-38H,8H2,1-2H3/t9-,17+,20-,21+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHZOEUTFCPQMO-MBXQFJRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)I)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31IO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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